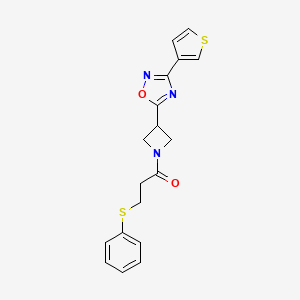

3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-phenylsulfanyl-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c22-16(7-9-25-15-4-2-1-3-5-15)21-10-14(11-21)18-19-17(20-23-18)13-6-8-24-12-13/h1-6,8,12,14H,7,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNJIPKODZPPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile and an amidoxime. As demonstrated in US Patent 7,576,220B2, iron(III) nitrate catalyzes the reaction of thiophene-3-carbonitrile (A) with hydroxylamine to yield thiophene-3-amidoxime (B) . Subsequent dehydration with acetic anhydride forms 3-(thiophen-3-yl)-1,2,4-oxadiazole (C) (Scheme 1).

Reaction Conditions :

Functionalization to Oxadiazole-5-Carbaldehyde

The oxadiazole-thiophene unit is functionalized at C5 via Vilsmeier-Haack formylation, yielding 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carbaldehyde (D) . This aldehyde serves as a key electrophile for subsequent azetidine ring formation.

Azetidine Ring Construction

Schiff Base Formation

Condensation of 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carbaldehyde (D) with benzylamine in ethanol produces the Schiff base (E) . IR spectroscopy confirms imine formation (C=N stretch at 1600–1650 cm⁻¹).

Cyclization to Azetidin-2-One

Reaction of Schiff base (E) with chloroacetyl chloride in the presence of triethylamine induces cyclization, forming 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-2-one (F) . Key spectral data:

Reduction to Azetidine

Lithium aluminum hydride (LiAlH₄) reduces the azetidin-2-one (F) to 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine (G) . The disappearance of the carbonyl IR band (1700 cm⁻¹) confirms successful reduction.

Propan-1-One Backbone Synthesis

Chalcone Intermediate

Claisen-Schmidt condensation of acetophenone with 4-chlorobenzaldehyde in alkaline ethanol yields 3-(4-chlorophenyl)-1-phenylpropan-1-one (H) . Michael addition of thiophenol to (H) under basic conditions introduces the phenylthio group, producing 3-(phenylthio)-1-phenylpropan-1-one (I) .

Optimized Conditions :

Final Coupling: Azetidine-Propanone Conjugation

Nucleophilic Substitution

The azetidine (G) undergoes alkylation with 3-bromo-1-(phenylthio)propan-1-one (J) in acetonitrile, facilitated by potassium carbonate. The reaction proceeds via SN2 mechanism, yielding the target compound (K) .

Characterization Data :

Alternative Synthetic Routes and Comparative Analysis

One-Pot Oxadiazole-Azetidine Assembly

A patent-pending method (WO2005054208A1) describes a one-pot synthesis combining nitrile oxide cycloaddition and azetidine ring closure. While this approach reduces step count, yields remain modest (50–60%) due to competing side reactions.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the azetidin-2-one formation, improving yields to 75% while reducing reaction time.

Challenges and Optimization Strategies

- Regioselectivity in Oxadiazole Formation : Use of electron-withdrawing groups on the nitrile enhances cyclization efficiency.

- Azetidine Ring Stability : Anhydrous conditions prevent ring-opening hydrolysis during reduction.

- Thioether Oxidation : Inclusion of antioxidants (e.g., BHT) preserves the phenylthio group during prolonged reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three key analogs (Table 1):

Table 1: Structural Comparison with Analogs

Substituent and Functional Group Variations

Phenylthio vs. Phenylsulfonyl :

The phenylthio group (-SPh) in the target compound is less oxidized than the sulfonyl (-SO₂Ph) group in the PubChem analog . Sulfonyl groups are stronger electron-withdrawing moieties, which may reduce membrane permeability but improve metabolic stability. Thioethers, by contrast, offer balanced lipophilicity and are less prone to hydrolysis.- Azetidine vs. Piperidine: The 4-membered azetidine ring introduces significant ring strain compared to the 6-membered piperidine in the PubChem analog . Piperidine’s larger ring size allows for more adaptable interactions with protein targets.

Heterocyclic Core and Bioactivity

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole :

The target compound’s 1,2,4-oxadiazole core is structurally distinct from the 1,3,4-oxadiazole in ’s derivative . 1,2,4-Oxadiazoles are more resistant to enzymatic degradation, making them preferable in CNS-targeting drugs, whereas 1,3,4-oxadiazoles are often associated with antimicrobial activity.- Thiophene vs. Pyrimidine-containing analogs may exhibit stronger interactions with nucleotide-binding enzymes .

Table 2: Hypothetical Physicochemical and Bioactive Properties

Biological Activity

3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a complex organic compound with potential biological activities. Its structure includes multiple pharmacophoric elements that may contribute to its efficacy in various biological assays. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 385.5 g/mol. The structural complexity arises from the incorporation of a phenylthio group, a thiophenyl moiety, and an oxadiazole ring, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂S₂ |

| Molecular Weight | 385.5 g/mol |

| CAS Number | 2034321-09-8 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and thiophene moieties. For instance, a series of thiazolidin-4-one analogues demonstrated significant cytotoxicity against MCF-7 cancer cells, with structure–activity relationship (SAR) studies indicating that specific substitutions enhance activity .

Case Study:

In a comparative study, derivatives similar to 3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one were synthesized and evaluated for their anticancer effects. The introduction of electron-withdrawing groups at strategic positions improved efficacy against various cancer cell lines .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Research indicates that derivatives with similar structural features exhibit moderate to high activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen substituents has been shown to enhance this activity significantly.

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Thiazolidinone Derivative A | E. coli, S. aureus | Moderate |

| Thiazolidinone Derivative B | P. aeruginosa | High |

| 3-(Phenylthio)-based Compound | Klebsiella pneumoniae | Moderate to High |

Antioxidant Potential

The antioxidant activity of compounds containing oxadiazole rings is well-documented. These compounds can scavenge free radicals effectively due to their electron-rich structures. The antioxidant potential correlates with the presence of hydroxyl groups or other electron-donating groups .

The proposed mechanisms through which 3-(Phenylthio)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one exerts its biological effects include:

Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulation of receptor activities can influence cellular signaling pathways.

Gene Expression Alteration: The compound may affect the expression levels of genes associated with cell proliferation and apoptosis.

Q & A

Q. What are the standard synthetic routes for this compound, and what analytical techniques confirm its purity and structure?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization of oxadiazole rings and functionalization of the azetidine moiety. Key steps include:

- Oxadiazole formation: Condensation of thiophene-3-carboxylic acid derivatives with hydroxylamine, followed by cyclization under acidic conditions .

- Azetidine coupling: Reaction of the oxadiazole intermediate with a substituted azetidine using coupling reagents like EDCI/HOBt .

- Thioether linkage: Introduction of the phenylthio group via nucleophilic substitution or thiol-ene chemistry .

Analytical Techniques:

- Purity: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column .

- Structural Confirmation:

- NMR Spectroscopy: H and C NMR to verify proton environments and carbon frameworks (e.g., thiophen-3-yl protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 426.12) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Nitrile gloves (tested against EN 374 for chemical permeation) and flame-resistant lab coats .

- Full-face respirators with P3 filters (EU) or N100 (US) if airborne particles are generated .

- Ventilation: Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

Methodological Answer:

- By-Product Mitigation:

- Use microwave-assisted synthesis to reduce reaction time and side reactions (e.g., 80°C, 30 minutes vs. 24 hours conventional) .

- Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with ionic liquids to enhance oxadiazole cyclization efficiency .

- Catalyst Screening: Test Pd/Cu catalysts for azetidine coupling steps, monitoring yield via TLC (hexane:EtOAc, 3:1) .

Q. How can contradictions in biological activity data for similar compounds be resolved?

Methodological Answer:

- Assay Standardization:

- Use isogenic cell lines to control genetic variability in cytotoxicity studies .

- Normalize enzyme inhibition data to a reference inhibitor (e.g., staurosporine for kinase assays) .

- Meta-Analysis: Apply statistical tools (e.g., Cochrane Review) to aggregate data from disparate studies, focusing on IC values and dose-response curves .

Q. How can computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to the ATP pocket of kinases (PDB ID: 1ATP). Key parameters:

- Grid box size: 60 × 60 × 60 Å

- Exhaustiveness: 100 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (AMBER force field, TIP3P water) .

Q. What are best practices for characterizing the compound’s 3D conformation?

Methodological Answer:

- X-Ray Crystallography: Grow single crystals via vapor diffusion (solvent: DCM/hexane, 1:2). Resolve structure at 1.8 Å resolution using SHELX .

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond angles (e.g., azetidine ring dihedral angles: 15–20°) .

Q. How should stability studies be designed for this compound?

Methodological Answer:

- Forced Degradation: Expose to accelerated conditions (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

- Light Sensitivity: Use USP <661> guidelines to test photostability under UV (320–400 nm) and visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.